molecular formula C15H20ClN3O2 B14657479 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one CAS No. 51094-03-2

5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B14657479
CAS No.: 51094-03-2
M. Wt: 309.79 g/mol
InChI Key: PYSHMYWGLIGFKK-UHFFFAOYSA-N
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Description

The compound 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one is a synthetic organic molecule that features a piperazine ring substituted with a 4-chlorophenyl group and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one lies in its specific structural features, such as the combination of a piperazine ring with a 4-chlorophenyl group and an oxazolidinone moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to similar compounds .

Properties

CAS No.

51094-03-2

Molecular Formula

C15H20ClN3O2

Molecular Weight

309.79 g/mol

IUPAC Name

5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H20ClN3O2/c16-12-1-3-13(4-2-12)19-9-7-18(8-10-19)6-5-14-11-17-15(20)21-14/h1-4,14H,5-11H2,(H,17,20)

InChI Key

PYSHMYWGLIGFKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2CNC(=O)O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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